1-Chloro-2,4,6-trifluorobenzene
Overview
Description
1-Chloro-2,4,6-trifluorobenzene is a chemical compound with the linear formula F3C6H2Cl . It has a molecular weight of 166.53 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Fc1cc(F)c(Cl)c(F)c1 .Physical And Chemical Properties Analysis
This compound has a refractive index n20/D of 1.456 (lit.), a boiling point of 124 °C (lit.), and a density of 1.463 g/mL at 25 °C (lit.) .Scientific Research Applications
Photoactive Cross-Linking Reagents for Polymer Chemistry
1-Chloro-2,4,6-trifluorobenzene has been explored for its potential use as a photoactive cross-linking reagent in polymer chemistry. Research indicates that triazides derived from this compound, like 1,3,5-triazido-2,4,6-trichlorobenzene, are viable for such applications, potentially opening new avenues in the development of organic magnetic materials (Chapyshev & Chernyak, 2013).
Thermodynamic Properties in Material Science
The study of the thermodynamic properties of 1,3,5-trichloro-2,4,6-trifluorobenzene, such as its low-temperature heat capacity, is crucial for understanding its behavior in various material science applications. Anomalies in its heat capacity curve have been observed, which are significant for the development of materials and substances utilizing this compound (Andon & Martin, 1973).
Crystal Structure Analysis
The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been extensively studied, providing insights into its molecular composition and potential applications in crystallography and molecular modeling (Chaplot et al., 1981).
Organic Synthesis
This compound is useful in organic synthesis, as demonstrated by the preparation of various derivatives. For instance, new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives have been synthesized, highlighting its versatility in creating compounds with potential applications in pharmaceuticals and agrochemicals (Sipyagin et al., 2004).
Intermediates in Chemical Reactions
It has been demonstrated as a key intermediate in various chemical reactions. For example, its conversion into 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene showcases its role in producing molecular scaffolds for receptors (Wallace et al., 2005).
Pure Compound Synthesis
The development of methods to synthesize high-purity derivatives like 1-chloro-2,6-difluorobenzene has implications for producing active ingredients in pharmaceuticals and agribusiness (Moore, 2003).
Molecular Distortion Studies
The study of molecular distortion in halogen-substituted aromatics, such as 1,2,3-trifluorobenzene, helps in understanding the structural dynamics of similar compounds. This knowledge is crucial in designing molecules for specific functions (Wann et al., 2007).
Mechanism of Action
Target of Action
It is known that halogenated compounds often interact with various enzymes and proteins within biological systems .
Mode of Action
It is known that halogenated compounds can participate in various types of reactions, including nucleophilic substitution and free radical reactions .
Biochemical Pathways
Halogenated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 166528 and its density of 1463 g/mL at 25 °C, may influence its bioavailability .
Result of Action
It is known that halogenated compounds can cause various changes at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of 1-Chloro-2,4,6-trifluorobenzene can be influenced by various environmental factors. For instance, it has been reported that the compound slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals .
Properties
IUPAC Name |
2-chloro-1,3,5-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUHTJBTOGQIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371514 | |
Record name | 2-chloro-1,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-40-3 | |
Record name | 2-chloro-1,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2,4,6-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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